An In-depth Technical Guide on the Synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide
An In-depth Technical Guide on the Synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide, a valuable intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document outlines a feasible synthetic pathway, provides detailed experimental protocols for key reactions, and presents expected analytical data for the target compound.
Synthetic Pathway Overview
The synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide can be achieved through a two-step process, commencing with the formylation of indole, followed by N-alkylation of the resulting indole-3-carboxaldehyde.
A common and efficient method for the introduction of a formyl group at the C3 position of the indole ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The subsequent N-alkylation of indole-3-carboxaldehyde with a suitable haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, in the presence of a base, yields the target molecule, 2-(3-formyl-1H-indol-1-yl)acetamide.
Caption: Proposed synthetic pathway for 2-(3-formyl-1H-indol-1-yl)acetamide.
Experimental Protocols
Step 1: Synthesis of Indole-3-carboxaldehyde
Reaction: Vilsmeier-Haack formylation of indole.
Materials:
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Indole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution (NaHCO₃)
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Water (H₂O)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.
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After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
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Dissolve indole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
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Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure indole-3-carboxaldehyde as a solid.
Quantitative Data for Indole-3-carboxaldehyde:
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇NO | N/A |
| Molecular Weight | 145.16 g/mol | N/A |
| Melting Point | 196-199 °C | [1] |
| Appearance | White to pale yellow solid | N/A |
| ¹H NMR (DMSO-d₆) | δ 12.14 (1H, br s, NH), 9.95 (1H, s, CHO), 8.30-8.09 (2H, m, Ar-H), 7.56-7.20 (3H, m, Ar-H) | [2] |
| ¹³C NMR (DMSO-d₆) | δ 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80 | [2] |
| IR (KBr, cm⁻¹) | 3160 (N-H), 1655 (C=O), 1580, 1530, 1420 | Predicted |
Step 2: Synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide
Reaction: N-alkylation of indole-3-carboxaldehyde with 2-chloroacetamide.
Materials:
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Indole-3-carboxaldehyde
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2-Chloroacetamide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Water
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Brine
Procedure:
-
To a solution of indole-3-carboxaldehyde in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using NaH, exercise caution as it is highly reactive and handle under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes.
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Add 2-chloroacetamide to the reaction mixture.
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Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-(3-formyl-1H-indol-1-yl)acetamide.
Quantitative Data for 2-(3-formyl-1H-indol-1-yl)acetamide:
| Parameter | Value | Reference |
| CAS Number | 312973-43-6 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [4] |
| Molecular Weight | 202.21 g/mol | [4] |
| Melting Point | Not available | N/A |
| Appearance | Expected to be a solid | N/A |
| ¹H NMR (CDCl₃, predicted) | δ 9.9 (s, 1H, CHO), 8.3 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.4-7.2 (m, 3H, Ar-H), 6.5 (br s, 1H, NH₂), 5.5 (br s, 1H, NH₂), 5.0 (s, 2H, CH₂) | Based on similar structures[5][6] |
| ¹³C NMR (CDCl₃, predicted) | δ 185.0, 169.0, 138.0, 137.0, 125.0, 124.0, 123.0, 122.0, 118.0, 110.0, 48.0 | Based on similar structures[5][6] |
| IR (KBr, cm⁻¹, predicted) | 3400-3200 (N-H stretch), 1690 (C=O, aldehyde), 1660 (C=O, amide I), 1610 (amide II) | Based on similar structures |
| Mass Spec (m/z) | [M]+ expected at 202.07 | [4] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-(3-formyl-1H-indol-1-yl)acetamide.
Caption: General experimental workflow for the synthesis of the target compound.
Conclusion
This technical guide provides a robust and detailed framework for the synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide. The described two-step synthetic route, involving a Vilsmeier-Haack formylation followed by N-alkylation, is a well-established and reliable approach for the preparation of such indole derivatives. The provided experimental protocols and compiled analytical data will be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and further investigation of this and related compounds. It is recommended that researchers adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE | 312973-43-6 [chemicalbook.com]
- 4. 2-(3-formylindol-1-yl)acetamide price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
